molecular formula C16H9ClN4O2 B2550985 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide CAS No. 752214-64-5

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide

Cat. No. B2550985
CAS RN: 752214-64-5
M. Wt: 324.72
InChI Key: VVSBALWUXLJTPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the attached 4-chlorophenyl and 4-cyanobenzamide groups. These groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, the chlorophenyl group, and the cyanobenzamide group would likely contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs.

Antitubercular Activity

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide” has shown promising results in the treatment of tuberculosis . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . These 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .

Synthesis of New Derivatives

The compound serves as a key intermediate in the synthesis of new derivatives . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .

Antifungal Activity

Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal properties . This suggests potential applications in the development of new antifungal agents.

Herbicidal Properties

Sulfonamide derivatives have also been reported to possess herbicidal properties . This indicates that the compound could be used in the development of new herbicides.

Anticonvulsant Properties

Certain 1,3,4-thiadiazoles, which this compound is a part of, have displayed anticonvulsant properties . This suggests potential applications in the development of new anticonvulsant drugs.

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential biological activities of this compound, as well as its physical and chemical properties, to better understand its potential applications .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBALWUXLJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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